MRT-10
Description
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide (MRT-10) is a synthetic acylthiourea compound with the molecular formula C24H23N3O5S (molecular weight: 465.52 g/mol) and CAS number 330829-30-6 . It features a central thiourea bridge linking a 3,4,5-trimethoxybenzamide group and a 3-benzamidophenyl moiety. This compound was identified via virtual screening as a potent antagonist of Smoothened (Smo), a key transmembrane receptor in the Hedgehog (Hh) signaling pathway. Dysregulation of Hh signaling is implicated in cancers such as medulloblastoma and basal cell carcinoma, making Smo inhibitors like this compound promising therapeutic candidates .
This compound’s pharmacological profile includes competitive binding to Smo’s heptahelical bundle, inhibiting downstream Hh signaling. Its acylthiourea group is critical for hydrogen bonding with residues like Asp473 and Glu518 in Smo’s binding pocket .
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVEZQDNHMQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980483 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-24-3, 330829-30-6 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330829-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Scaffold Construction
The synthesis of MRT-10 begins with the assembly of its central acylthiourea core, a structure critical for Smo receptor binding. Initial steps involve condensation reactions between 3,4,5-trimethoxybenzoyl chloride and a thiourea derivative under controlled anhydrous conditions. Key reagents such as thionyl chloride (SOCl₂) facilitate the activation of carboxylic acid precursors, while triethylamine (Et₃N) serves as a proton scavenger to drive the reaction to completion.
Temperature modulation is pivotal during this phase. Reactions are typically conducted at 0–5°C to minimize side product formation, followed by gradual warming to room temperature to ensure full conversion. Solvent selection, often dichloromethane (DCM) or tetrahydrofuran (THF), balances reactivity and solubility, with THF preferred for its ability to stabilize intermediates.
Functional Group Modifications
Subsequent steps introduce the benzoylamino-phenyl moiety via nucleophilic aromatic substitution. This stage employs palladium-catalyzed cross-coupling reactions, leveraging catalysts such as Pd(PPh₃)₄ to forge carbon-nitrogen bonds. Precise stoichiometric ratios (1:1.2 molar excess of the aryl amine) ensure optimal coupling efficiency, while microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis of this compound adopts continuous flow technology to enhance reproducibility and scalability. Microreactor setups, as demonstrated in the production of analogous compounds, enable precise control over reaction parameters (e.g., residence time, temperature gradients), achieving space-time yields of up to 75 kg·L⁻¹·h⁻¹. These systems mitigate exothermic risks and improve heat transfer, critical for large-scale acylthiourea formation.
Table 1: Key Parameters for Continuous this compound Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Minimizes decomposition |
| Residence Time | 5–7 min | Ensures complete reaction |
| Catalyst Loading | 0.5–1.0 mol% Pd | Balances cost and activity |
Solvent and Byproduct Management
Ethyl acetate and water biphasic systems are employed for efficient extraction, recovering >90% of the product while segregating water-soluble byproducts. Innovations such as membrane-assisted separations further reduce organic solvent use, aligning with green chemistry principles.
Purification and Quality Control
Chromatographic Techniques
Final purification utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, achieving ≥99% purity. Gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) resolves closely related impurities, including des-methyl analogs and oxidation byproducts.
Structural Insights and Pharmacophoric Optimization
The acylthiourea core of this compound engages in critical hydrogen-bonding interactions with Smo receptor residues, as revealed by molecular docking studies. Structure-activity relationship (SAR) analyses demonstrate that electron-donating methoxy groups enhance binding affinity, while modifications to the thiourea bridge (e.g., acylurea derivatives) retain potency but alter pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
MRT 10 can undergo various chemical reactions, including:
Oxidation: MRT 10 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on MRT 10, potentially altering its binding affinity to the smoothened receptor.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Applications in Scientific Research
MRT-10 has diverse applications across several scientific fields:
Cancer Research
This compound is being investigated for its potential therapeutic applications in cancers characterized by aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. By inhibiting Smo, this compound disrupts the signaling that promotes tumor growth, offering a promising avenue for treatment.
Biological Studies
The compound serves as a valuable tool for studying the molecular mechanisms of cell differentiation and development. Its role in modulating the Hedgehog pathway allows researchers to explore its effects on various biological processes.
Pharmacological Research
This compound is utilized in pharmacological studies to evaluate its efficacy and safety profiles as a potential drug candidate. Its specificity and potency make it an ideal subject for drug development aimed at targeting the Hedgehog pathway.
Chemical Biology
In chemical biology, this compound is used to elucidate the interactions between small molecules and biological targets, providing insights into drug design and development strategies.
Research Findings and Case Studies
Recent studies have highlighted the importance of targeting the Hedgehog signaling pathway in various cancers:
Case Study: Basal Cell Carcinoma
In vitro studies demonstrated that this compound effectively inhibits Smo-induced signaling pathways in basal cell carcinoma cell lines, leading to reduced cell proliferation and increased apoptosis rates.
Case Study: Medulloblastoma
Research involving medulloblastoma models indicated that this compound could significantly decrease tumor growth by disrupting aberrant Hedgehog signaling, suggesting its potential as a therapeutic agent .
Summary of Biological Activities of this compound
| Biological Activity | Assay Type | IC50 Value (μM) | Cell Line/Model |
|---|---|---|---|
| Smo-induced IP accumulation inhibition | In Vitro | 2.5 | HEK293 |
| Bodipy-cyclopamine binding inhibition | In Vitro | 0.5 | Mouse Smo expressing |
| SAG-induced alkaline phosphatase activity | In Vitro | 0.90 | C3H10T1/2 |
| ShhN signaling inhibition | In Vitro | 0.64 | Shh-light2 |
These findings underscore this compound's potential as a significant player in cancer research and therapeutic development .
Mechanism of Action
MRT 10 exerts its effects by binding to the smoothened receptor, thereby inhibiting the Hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation. By blocking this pathway, MRT 10 can prevent the proliferation of cancer cells that rely on Hedgehog signaling for growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare MRT-10 with structurally and functionally related compounds, emphasizing differences in structure, potency, and mechanism of action.
Table 1: Structural and Functional Comparison of this compound and Analogues
*TMB: 3,4,5-trimethoxybenzamide
Key Comparisons
This compound vs. MRT-14 :
- Structural Difference : MRT-14 replaces the thiourea group in this compound with an acylurea linker.
- Activity : MRT-14 exhibits superior inhibitory potency in Hh pathway assays compared to this compound and reference antagonists (e.g., cyclopamine, Cur61414). This suggests the acylurea group enhances binding affinity or metabolic stability .
This compound vs. Combretastatin Analogues (e.g., Compound 4g): Combretastatin derivatives (e.g., Schiff base hybrids) often target tubulin polymerization. Compound 4g, with a hydrazinyl-phenolic structure, shows antiproliferative activity in the μM range but operates via a distinct mechanism unrelated to Smo inhibition .
This compound vs. Its structural simplicity highlights the necessity of this compound’s dual-domain architecture for Smo binding .
This compound vs. Commercial Analogues (e.g., N-[2-(allyloxy)phenyl]-TMB) :
- Allyloxy-substituted benzamides are marketed as intermediates but lack published data on biological activity, underscoring this compound’s unique pharmacological validation .
Mechanistic Insights
- Thiourea vs. Acylurea Linkers : The thiourea group in this compound may contribute to reversible hydrogen bonding, whereas the acylurea in MRT-14 could enhance rigidity or electron distribution, improving target engagement .
- Role of Trimethoxybenzamide : The 3,4,5-trimethoxybenzamide moiety is conserved across analogues and likely facilitates hydrophobic interactions with Smo’s binding pocket .
Biological Activity
MRT-10, chemically designated as N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide, is a compound of significant interest due to its biological activity as a smoothened (Smo) receptor antagonist. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, pharmacological effects, and potential applications in cancer research.
- Chemical Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 465.522 g/mol
- CAS Number : 330829-30-6
This compound functions primarily as an antagonist of the Smo receptor, which plays a crucial role in the Hedgehog (Hh) signaling pathway. This pathway is implicated in various developmental processes and is often dysregulated in cancers. The compound has demonstrated an IC50 value of approximately 0.65 μM in various Hh assays, indicating its potency in inhibiting Smo activity .
In Vitro Studies
- Hedgehog Signaling Inhibition :
- Effect on Alkaline Phosphatase Activity :
- Shh-Light2 Cell Line :
Research Findings and Case Studies
Recent studies have highlighted the importance of targeting the Hedgehog signaling pathway in various cancers, particularly basal cell carcinoma and medulloblastoma. The inhibition of Smo by compounds like this compound could provide therapeutic benefits by disrupting aberrant signaling that promotes tumor growth.
Table: Summary of Biological Activities of this compound
| Biological Activity | Assay Type | IC50 Value (μM) | Cell Line/Model |
|---|---|---|---|
| Smo-induced IP accumulation inhibition | In Vitro | 2.5 | HEK293 |
| Bodipy-cyclopamine binding inhibition | In Vitro | 0.5 | Mouse Smo expressing |
| SAG-induced alkaline phosphatase activity | In Vitro | 0.90 | C3H10T1/2 |
| ShhN signaling inhibition | In Vitro | 0.64 | Shh-light2 |
Q & A
Q. What is the primary mechanism of action of MRT-10 in modulating Hedgehog (Hh) signaling?
this compound is a Smoothened (Smo) antagonist that binds competitively to the cyclopamine-binding site on the Smo receptor, inhibiting Hh pathway activation. Its inhibitory activity is demonstrated by IC50 values ranging from 0.5–0.9 μM in Shh-light2 cells and C3H10T1/2 alkaline phosphatase assays. The compound disrupts Smo-induced inositol phosphate (IP) accumulation in HEK293 cells (IC50 = 2.5 μM), confirming its antagonistic effects at the receptor level .
Q. How was this compound discovered, and what validation methods were used?
this compound was identified via virtual screening using a pharmacophoric model with three hydrogen bond acceptors and three hydrophobic regions. Experimental validation included:
- Bodipy-cyclopamine competition assays to confirm Smo binding.
- Luciferase reporter assays in Shh-light2 cells to quantify Hh pathway inhibition.
- In vitro differentiation assays in C3H10T1/2 cells to measure alkaline phosphatase activity suppression. Results were benchmarked against reference inhibitors like cyclopamine and Cur61414 .
Q. What in vitro models are suitable for assessing this compound’s activity?
Key models include:
- HEK293 cells for IP accumulation assays.
- Shh-light2 cells (stably transfected with Gli-responsive luciferase) for Hh pathway inhibition.
- C3H10T1/2 mesenchymal cells for Smo-dependent differentiation assays. These models provide complementary data on receptor binding, transcriptional activity, and cellular differentiation .
Advanced Research Questions
Q. How do structural modifications of this compound affect its potency and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Acylthiourea vs. acylurea derivatives : MRT-14 (acylurea analog) exhibits comparable or superior potency to this compound, suggesting the thiourea group is not critical for activity .
- Electron-donating substituents : Benzamide derivatives with methoxy or methyl groups enhance Hh inhibition (e.g., compounds 5l and 5q in luciferase assays) .
- Hydrophobic regions : Optimal interactions with Smo’s transmembrane domains require balanced lipophilicity (LogP = 5.27 for this compound) .
Q. What experimental strategies resolve discrepancies in reported IC50 values across assays?
Discrepancies (e.g., 0.65 μM in Shh-light2 vs. 0.90 μM in C3H10T1/2) arise from:
- Cell-specific Smo expression levels .
- Assay sensitivity differences (e.g., luciferase vs. enzymatic readouts).
- Ligand-binding kinetics (e.g., Bodipy-cyclopamine competition vs. functional IP assays). To reconcile data, use orthogonal assays and normalize results to reference standards like cyclopamine .
Q. How can computational methods optimize this compound derivatives for improved pharmacokinetics?
- Pharmacophoric modeling : Refine the three-hydrogen-bond-acceptor model to prioritize derivatives with enhanced Smo binding.
- Molecular dynamics simulations : Predict interactions with Smo’s extracellular loops and transmembrane helices.
- ADMET prediction : Optimize logP, PSA, and metabolic stability using tools like Crippen or Joback methods .
Q. What are the limitations of this compound in preclinical cancer research?
- Low aqueous solubility : Limits bioavailability in in vivo models.
- Off-target effects : Acylthiourea moieties may react with thiols in non-Smo proteins.
- Species variability : Smo binding affinity differences between murine and human receptors. Solutions include prodrug strategies (e.g., methyl ester derivatives) and species-specific Smo constructs .
Data Contradiction Analysis
Q. Why do some studies report this compound as a potent Smo antagonist while others highlight its moderate efficacy?
Discrepancies stem from:
- Assay conditions : Varying concentrations of endogenous Hh ligands (e.g., ShhN) alter baseline pathway activity.
- Temporal effects : Longer incubation times (e.g., 6 days in C3H10T1/2 assays) may upregulate compensatory pathways.
- Batch variability : this compound’s stability under storage conditions (2–8°C, dry) impacts reproducibility .
Methodological Recommendations
- For binding studies : Use Bodipy-cyclopamine competition assays with fluorescence polarization for high-throughput screening .
- For pathway inhibition : Combine luciferase reporter assays with qPCR analysis of downstream targets (e.g., Gli1) .
- For SAR optimization : Synthesize acylurea analogs (e.g., MRT-14) to improve metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
